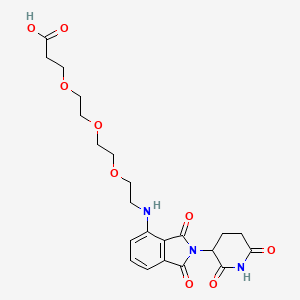

![molecular formula C18H11ClF3NO4S B2641997 2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol CAS No. 338406-78-3](/img/structure/B2641997.png)

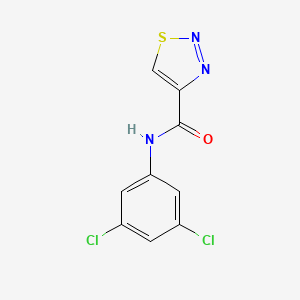

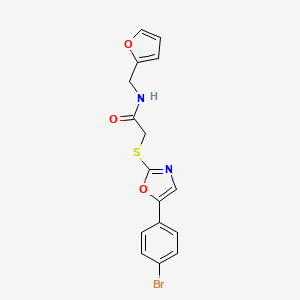

2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol (hereafter referred to as BCPO) is a small molecule that has been the subject of much scientific research. BCPO has been studied for its potential in various applications, including synthesis, scientific research, and drug development.

Scientific Research Applications

- Targeted Kinase Inhibitors : Researchers explore this compound as a potential kinase inhibitor due to its unique pyridine structure. It may interfere with specific signaling pathways implicated in diseases like cancer or inflammatory disorders .

- Anti-inflammatory Agents : The trifluoromethyl group and pyridine moiety suggest anti-inflammatory activity. Investigations focus on its potential to modulate immune responses and reduce inflammation .

- Herbicides : The trifluoromethyl substituent enhances herbicidal activity. Scientists investigate its effectiveness against specific weed species while minimizing environmental impact .

- Fungicides : The compound’s structural features make it a candidate for developing novel fungicides. Researchers aim to improve crop yield and disease resistance .

- Electron Transport Materials : The electron-withdrawing trifluoromethyl group and conjugated pyridine system make it suitable for organic electronic devices. Researchers explore its use in OLEDs, solar cells, and field-effect transistors .

- Fluorescent Probes : The compound’s aromatic structure and fluorine atoms contribute to its fluorescence properties. Scientists investigate its use as a fluorescent probe for biological imaging and sensing applications .

- Cyanation Reactions : Given its nitrile group, researchers employ it as a cyanating agent in synthetic chemistry. It participates in diverse transformations, including the synthesis of complex molecules .

- Sulfonamide Formation : The benzenesulfonyl group allows for sulfonamide formation, which is valuable in medicinal chemistry and organic synthesis .

- Quantitative Analysis : Researchers use it as a reference standard or internal standard in analytical methods. Its stability and well-defined properties aid in accurate quantification .

Medicinal Chemistry and Drug Development

Agrochemicals and Crop Protection

Materials Science and Organic Electronics

Photophysics and Luminescent Materials

Chemical Synthesis and Reactions

Analytical Chemistry and Method Development

properties

IUPAC Name |

2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF3NO4S/c19-14-8-11(18(20,21)22)10-23-17(14)27-12-6-7-15(24)16(9-12)28(25,26)13-4-2-1-3-5-13/h1-10,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSJLERTCUHYBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2641917.png)

![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2641926.png)

![2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2641927.png)

![2-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2641934.png)